![molecular formula C17H12ClNO4 B2781321 2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide CAS No. 714206-48-1](/img/structure/B2781321.png)
2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide, also known as CPOA, is a synthetic organic compound that has been the subject of extensive scientific research due to its potential applications in the field of medicine. This compound is a derivative of coumarin, a natural substance found in many plants that has been used for centuries in traditional medicine to treat a variety of ailments.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Properties
Compounds synthesized from structures similar to "2-{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetamide" have been evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds exhibit moderate to good activity against bacteria such as S. aureus and E. coli, highlighting their potential as antibacterial agents (Desai et al., 2008). Additionally, some derivatives have shown promising antibacterial and antifungal activities, which could be further explored for developing new antimicrobial agents (Behrami & Dobroshi, 2019).
Anticancer Activity
Novel coumarin derivatives containing the core structure of "this compound" have demonstrated anticancer activity. Certain compounds were found to have better inhibitory activity against tumor cells than the standard drug 5-fluorouracil, particularly against human cancer cell lines such as EC-109, PC-3, and MGC-803 (Shi et al., 2020). This indicates the compound's potential as a scaffold for developing new anticancer agents.
Antiestrogenic Properties
Research on certain 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides has shown promise in the development of nonsteroidal antiestrogens. These compounds have been evaluated for their cytotoxic effects against breast cancer cell lines, and one particular compound demonstrated potent antiestrogenic activity, suggesting a potential application in breast cancer treatment (Almutairi et al., 2020).
Exploration in Radiopharmaceuticals
The compound's framework has been used to develop new rhenium complexes with favorable bio-distribution properties, which could be used for conjugation with biomolecules in the development of targeted radiolabeled biopharmaceuticals (Ndinguri et al., 2021). This application is crucial for advancing diagnostic and therapeutic strategies in nuclear medicine.
Quantum Mechanical Studies and Material Science
Additionally, quantum chemical calculations have been conducted on derivatives to study their conformation, vibrational spectroscopic, electronic, NBO, and thermodynamic properties, providing insights into their potential applications in material science and other fields (Choudhary et al., 2014).
Wirkmechanismus
Target of Action
It is known that many compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Based on its structural similarity to other compounds, it is plausible that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and function of the target molecules .
Biochemical Pathways
It is known that many indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect a wide range of biochemical pathways.
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Given its structural similarity to other bioactive compounds, it is likely that it exerts its effects by modulating the activity of its target molecules, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-2-oxochromen-7-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO4/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(22-9-16(19)20)8-15(11)23-17(14)21/h1-8H,9H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMOVUUYVCNNAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC(=O)N)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2781238.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2781245.png)
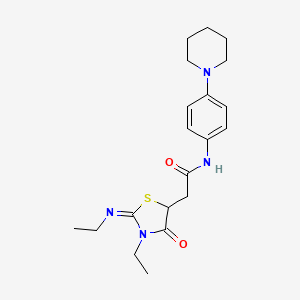
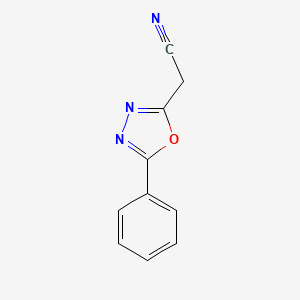
![tert-Butyl 9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate](/img/structure/B2781249.png)
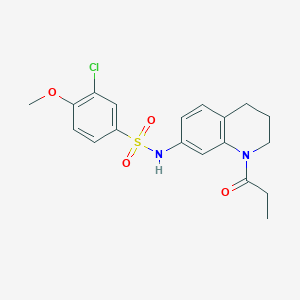
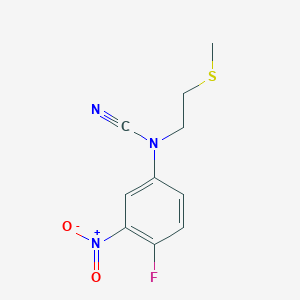


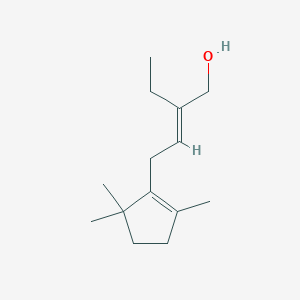


![(4-Morpholin-4-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2781261.png)